molecular formula C22H19N3O4S B2674149 2-amino-N-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898433-94-8

2-amino-N-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No.: B2674149
CAS No.: 898433-94-8
M. Wt: 421.47
InChI Key: WEKWXKMCOFEGHC-UHFFFAOYSA-N
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Description

2-amino-N-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a complex organic compound that belongs to the class of indolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxyaniline, thiophene-2-carboxylic acid, and indolizine derivatives. Common synthetic routes could involve:

    Amidation reactions: Formation of the carboxamide group.

    Cyclization reactions: Formation of the indolizine ring.

    Substitution reactions: Introduction of the amino and methoxy groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amino group.

    Reduction: Reduction reactions might target the carbonyl group or the indolizine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-N-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide could have various applications in scientific research, including:

    Medicinal chemistry: Potential use as a drug candidate for treating diseases.

    Biological studies: Investigation of its biological activity and mechanism of action.

    Industrial applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, indolizine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Indolizine derivatives: Other compounds with the indolizine core structure.

    Thiophene derivatives: Compounds containing the thiophene ring.

    Aromatic amides: Compounds with similar amide functional groups.

Uniqueness

The uniqueness of 2-amino-N-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide lies in its specific combination of functional groups and ring structures, which could confer unique biological activities and chemical properties.

Properties

IUPAC Name

2-amino-N-(2,4-dimethoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-28-13-8-9-14(16(12-13)29-2)24-22(27)18-15-6-3-4-10-25(15)20(19(18)23)21(26)17-7-5-11-30-17/h3-12H,23H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKWXKMCOFEGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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